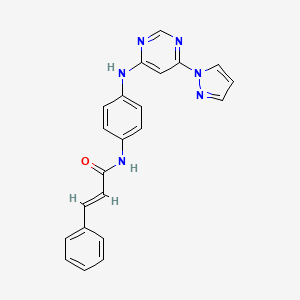

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)cinnamamide

Description

Properties

IUPAC Name |

(E)-3-phenyl-N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N6O/c29-22(12-7-17-5-2-1-3-6-17)27-19-10-8-18(9-11-19)26-20-15-21(24-16-23-20)28-14-4-13-25-28/h1-16H,(H,27,29)(H,23,24,26)/b12-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVSVLFBEJLEDKB-KPKJPENVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine

The pyrimidine-pyrazole intermediate forms the foundation of the target compound. 4,6-Dichloropyrimidine undergoes regioselective nucleophilic aromatic substitution with 1H-pyrazole in N,N-dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. The reaction proceeds at 80–100°C for 12–24 hours, yielding 4-chloro-6-(1H-pyrazol-1-yl)pyrimidine (65–75% yield). The regiochemistry is dictated by the electron-withdrawing effect of the pyrimidine ring, favoring substitution at the 6-position.

Key Reaction Conditions

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| 1H-Pyrazole, K₂CO₃ | DMF | 80°C | 24 hrs | 70% |

Preparation of 4-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)amino)phenylamine

The chloro group at position 4 of the pyrimidine is displaced by 4-aminophenylamine via a second nucleophilic substitution. Conducted in DMF with K₂CO₃ at 100°C, this step affords 4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenylamine (60–68% yield). Monitoring via thin-layer chromatography (TLC) ensures completion, and the product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7).

Mechanistic Insight

The reaction follows an SNAr mechanism , where the amine nucleophile attacks the electron-deficient pyrimidine ring. The electron-withdrawing pyrazole group enhances reactivity at the 4-position, facilitating substitution.

Coupling with Cinnamic Acid to Form the Target Compound

The final step involves amide bond formation between 4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenylamine and cinnamic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. Activated by EDC, the carboxylic acid of cinnamic acid forms an O-acylisourea intermediate, which reacts with the aniline derivative in dichloromethane (DCM) at room temperature (12 hours, 55–62% yield).

Optimization Notes

- EDC/HOBt System : Adding hydroxybenzotriazole (HOBt) suppresses racemization and improves coupling efficiency.

- Solvent Choice : DCM minimizes side reactions compared to polar aprotic solvents like DMF.

Reaction Mechanisms and Optimization

Nucleophilic Aromatic Substitution (SNAr)

The substitution at the pyrimidine ring relies on the electron-deficient nature of the heterocycle. Pyrazole’s electron-withdrawing character further activates the 4-position for nucleophilic attack by 4-aminophenylamine. Kinetic studies reveal that increasing the reaction temperature beyond 100°C degrades the pyrimidine ring, necessitating strict thermal control.

Amide Coupling via EDC/HOBt

The carbodiimide-mediated coupling proceeds through a two-step mechanism:

- Activation : EDC converts cinnamic acid into a reactive acyloxyphosphonium ion.

- Aminolysis : The aniline attacks the activated carbonyl, releasing HOBt as a byproduct.

Yield Enhancement Strategies

- Stoichiometry : A 1.2:1 molar ratio of EDC to cinnamic acid maximizes activation.

- Purification : Column chromatography (ethyl acetate/hexane, 1:1) removes unreacted starting materials and HOBt.

Purification and Analytical Characterization

Chromatographic Techniques

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d₆): Key signals include δ 8.21 (s, 1H, pyrimidine-H), 7.52–7.55 (m, 2H, cinnamamide vinyl-H), and 6.84 (s, 1H, pyrazole-H).

- HRMS : Observed m/z 382.427 ([M+H]⁺), matching the theoretical molecular weight.

Alternative Synthetic Approaches

Palladium-Catalyzed Cross-Coupling

Aryl boronic acids can substitute pyrazole via Suzuki-Miyaura coupling , though this method requires expensive catalysts (Pd(PPh₃)₄) and inert conditions. Yields are comparable (68–72%) but offer superior regioselectivity for complex analogs.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for SNAr steps (4 hours vs. 24 hours) but risks thermal decomposition of the pyrimidine ring.

Chemical Reactions Analysis

Types of Reactions

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like sodium hydride and various organometallic compounds are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Target Enzymes

Research indicates that compounds similar to N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)cinnamamide can interact with various kinases, particularly cyclin-dependent kinase 2 (CDK2). This interaction is crucial as CDK2 plays a significant role in cell cycle regulation.

Mode of Action

The compound is believed to inhibit the activity of its target kinases, which leads to a decrease in the phosphorylation of downstream proteins. This inhibition can disrupt cellular processes associated with cancer proliferation.

Pharmacokinetics

Compounds with similar structures often exhibit favorable pharmacokinetic properties, including good absorption and distribution throughout the body. Such characteristics are essential for effective therapeutic applications.

Scientific Research Applications

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)cinnamamide has several research applications across different domains:

1. Medicinal Chemistry

- Anticancer Research : Due to its inhibitory effects on CDK2, this compound is being explored as a potential therapeutic agent for various cancers. Studies have shown that it can lead to reduced cell proliferation in cancer cell lines.

2. Biochemistry

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes positions it as a candidate for further studies aimed at understanding enzyme regulation in cancer and other diseases.

3. Coordination Chemistry

- Ligand Development : Its unique structure allows it to be used as a ligand in coordination chemistry for synthesizing metal complexes, which may have applications in catalysis and material science.

Antioxidant Activity

Research has demonstrated that derivatives related to N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)cinnamamide exhibit potent antioxidant properties. For instance, studies have indicated activation of the Nrf2/ARE pathway, leading to increased synthesis of glutathione, an important antioxidant in cellular defense against oxidative stress .

Inhibition Studies

A study focused on the compound's effect on CDK2 showed promising results in reducing the enzyme's activity, thus indicating potential therapeutic benefits in cancer treatment . The specificity of this inhibition suggests that further development could lead to selective anticancer therapies.

Mechanism of Action

The mechanism by which N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)cinnamamide exerts its effects involves binding to specific molecular targets, such as CDK2. This binding inhibits the kinase activity, leading to cell cycle arrest and apoptosis in cancer cells . The compound interacts with the ATP-binding site of the kinase, preventing phosphorylation of downstream targets.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

*Calculated based on molecular formula.

Key Observations:

Substituent Diversity :

- The target compound’s cinnamamide group distinguishes it from analogues like 18 (acetamide) and 4-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine (chloro substituent). Cinnamamide’s extended aromatic system may improve target binding compared to smaller substituents .

- Fluoro and chloro substituents in analogues enhance electrophilicity and metabolic stability, whereas methoxymethyl-pyrrolidine in compound 10 introduces conformational flexibility for receptor binding .

Biological Activity: Compound 18 exhibits potent CDK2 inhibition (IC₅₀ = 3.2 nM), attributed to its fluoro-pyrimidine and acetamide groups, which may optimize kinase active-site interactions . Compound 10 targets adenosine receptors, leveraging its pyrrolopyrimidine core and pyridin-2-amine substituent for selective modulation .

Synthetic Accessibility :

- The target compound’s synthesis likely involves coupling a pyrimidine-pyrazole intermediate with cinnamoyl chloride, analogous to the amidation steps in . However, its yield and purity data are unavailable in the provided evidence.

- Lower yields (e.g., 17% for 18 ) highlight challenges in purifying polar pyrimidine derivatives, a hurdle likely shared by the target compound .

Pharmacological and Physicochemical Properties

Table 2: Physicochemical and Pharmacokinetic Comparisons

*Predicted using computational tools.

Key Insights:

- Fluoro and chloro substituents in analogues improve metabolic stability by blocking oxidative degradation pathways .

Biological Activity

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)cinnamamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in the fields of oncology and oxidative stress modulation. This article delves into the compound's biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)cinnamamide is , with a molecular weight of 460.44 g/mol. The compound features a complex structure that includes a pyrazole and pyrimidine moiety, which are known for their biological significance.

Antioxidant Activity

Research indicates that derivatives of N-phenyl cinnamamide, including those related to N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)cinnamamide, exhibit potent antioxidant properties. A study demonstrated that these compounds activate the Nrf2/ARE pathway, leading to increased synthesis of glutathione, a critical antioxidant in cellular defense against oxidative stress .

Key Findings:

- Compound 1g , a derivative, showed significant luciferase activity in HepG2 cells, indicating its potential as an Nrf2/ARE activator.

- The expression of cytoprotective genes such as NAD(P)H quinone oxidoreductase 1 and hemeoxygenase-1 was upregulated in a concentration-dependent manner .

Anticancer Activity

The anticancer potential of compounds containing the 1H-pyrazole scaffold has been extensively studied. These compounds have demonstrated inhibitory effects on various cancer cell lines, including lung, breast, and liver cancers. Specifically, N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)cinnamamide has shown promise in inhibiting cell proliferation and inducing apoptosis in cancer cells .

Case Studies:

- In vitro Studies: Compounds related to N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)cinnamamide exhibited significant antiproliferative activity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines.

- Mechanism of Action: The mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators .

Data Table: Biological Activities of Related Compounds

| Compound | Activity Type | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| Compound 1g | Antioxidant | HepG2 | 10 | Nrf2 Activation |

| Compound A | Anticancer | MDA-MB-231 | 15 | Apoptosis Induction |

| Compound B | Anticancer | HepG2 | 12 | Cell Cycle Arrest |

Q & A

Basic: What synthetic strategies are recommended for preparing N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)cinnamamide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves sequential coupling reactions:

- Step 1: Formation of the pyrimidine core via condensation of 6-chloropyrimidin-4-amine with 1H-pyrazole under reflux in anhydrous DMF, using K₂CO₃ as a base .

- Step 2: Buchwald-Hartwig coupling to introduce the cinnamamide moiety at the para-aminophenyl group, employing Pd(OAc)₂/Xantphos as a catalyst system and microwave-assisted heating (120°C, 30 min) to enhance reaction efficiency .

Optimization: Adjust solvent polarity (e.g., DMF vs. THF) to improve intermediate solubility. Monitor purity via HPLC and optimize microwave irradiation time (15–45 min) to balance yield (target >70%) and byproduct formation .

Basic: Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

Answer:

- IR Spectroscopy: Confirm presence of amide C=O (1650–1680 cm⁻¹) and pyrimidine C=N (1600–1620 cm⁻¹) stretches .

- NMR: ¹H NMR should resolve pyrazole protons (δ 7.8–8.2 ppm, singlet) and cinnamamide vinyl protons (δ 6.5–7.5 ppm, doublet of doublets) . ¹³C NMR must show pyrimidine carbons (δ 155–160 ppm) and carbonyl carbons (δ 165–170 ppm) .

- X-ray Crystallography: Use SHELXL for refinement to determine bond angles and dihedral angles, ensuring planar geometry of the pyrimidine-cinnamamide system .

Advanced: How can researchers resolve contradictory data between in vitro kinase inhibition and cellular antiproliferative activity?

Answer:

Contradictions may arise from off-target effects or poor cellular permeability. Mitigate via:

- Selectivity Profiling: Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to identify off-target interactions .

- Permeability Assays: Use Caco-2 monolayers to measure apparent permeability (Papp). If Papp < 1 × 10⁻⁶ cm/s, modify substituents (e.g., replace cinnamamide with a more lipophilic group) .

- Proteomics: Perform phosphoproteomic analysis (LC-MS/MS) on treated cells to verify target engagement (e.g., FLT3 or CDK phosphorylation suppression) .

Advanced: What computational methods are suitable for predicting binding modes to kinase targets like FLT3?

Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger Glide to model interactions between the pyrimidine core and FLT3’s ATP-binding pocket. Prioritize poses with hydrogen bonds to Cys-694 and hydrophobic contacts with Phe-691 .

- MD Simulations: Run 100-ns simulations (AMBER or GROMACS) to assess stability of the ligand-receptor complex. Analyze root-mean-square deviation (RMSD) to confirm binding pose retention .

- Free Energy Calculations: Apply MM/GBSA to estimate binding affinity (ΔGbind), correlating with experimental IC₅₀ values .

Basic: What in vitro assays are recommended for preliminary evaluation of anticancer activity?

Answer:

- Cell Viability: Use MTT or CellTiter-Glo® in leukemia (MV4-11) and solid tumor (HCT-116) lines. Include positive controls (e.g., cytarabine for AML) .

- Apoptosis: Annexin V/PI staining followed by flow cytometry to quantify early/late apoptotic populations .

- Cell Cycle Analysis: PI staining to detect G1/S arrest (indicative of CDK4/6 inhibition) .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve metabolic stability?

Answer:

- Substituent Modulation: Introduce electron-withdrawing groups (e.g., CF₃ at the cinnamamide phenyl) to reduce CYP3A4-mediated oxidation .

- Isotere Replacement: Replace the pyrazole with a triazole to enhance metabolic resistance while retaining H-bonding capacity .

- Prodrug Design: Synthesize phosphate esters of the hydroxyl group (if present) to improve solubility and delay hepatic clearance .

Advanced: What strategies address low aqueous solubility during formulation development?

Answer:

- Co-solvent Systems: Use PEG-400/water (70:30) or Captisol® (sulfobutyl ether β-cyclodextrin) to enhance solubility ≥10 mg/mL .

- Nanoformulation: Prepare PLGA nanoparticles (200–300 nm) via emulsion-solvent evaporation, achieving sustained release over 72 hours .

- Salt Formation: Screen with counterions (e.g., HCl or mesylate) to improve crystallinity and dissolution rate .

Advanced: How can enantiomeric purity be ensured if chiral centers are introduced during synthesis?

Answer:

- Chiral HPLC: Use a Chiralpak IC column (5 µm, 4.6 × 250 mm) with n-hexane/isopropanol (80:20) to resolve enantiomers. Monitor at 254 nm .

- Crystallization-Induced Diastereomer Resolution: React with a chiral acid (e.g., L-tartaric acid) to form diastereomeric salts, selectively crystallizing the desired enantiomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.